2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Lipophilicity Drug-likeness Permeability

2-(3-((2-(Benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878057-15-9) is a synthetic indole-sulfonamide derivative with the molecular formula C₂₃H₂₇N₃O₄S and a molecular weight of 441.5 g/mol. The compound belongs to a broader class of 1-(sulfonyl)-1H-indole-3-carboxamide analogs that have been investigated as inhibitors of histone deacetylase (HDAC) and plasminogen activator inhibitor-1 (PAI-1) , making it a relevant building block or screening candidate for medicinal chemistry programs targeting these pathways.

Molecular Formula C23H27N3O4S
Molecular Weight 441.55
CAS No. 878057-15-9
Cat. No. B2426849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
CAS878057-15-9
Molecular FormulaC23H27N3O4S
Molecular Weight441.55
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C23H27N3O4S/c1-3-25(4-2)23(28)16-26-15-21(19-12-8-9-13-20(19)26)31(29,30)17-22(27)24-14-18-10-6-5-7-11-18/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,24,27)
InChIKeyBCGFTJJDPUEEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((2-(Benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878057-15-9): Indole-Sulfonamide Scaffold for Targeted Library Design


2-(3-((2-(Benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS 878057-15-9) is a synthetic indole-sulfonamide derivative with the molecular formula C₂₃H₂₇N₃O₄S and a molecular weight of 441.5 g/mol [1]. The compound belongs to a broader class of 1-(sulfonyl)-1H-indole-3-carboxamide analogs that have been investigated as inhibitors of histone deacetylase (HDAC) [2] and plasminogen activator inhibitor-1 (PAI-1) [3], making it a relevant building block or screening candidate for medicinal chemistry programs targeting these pathways.

Why CAS 878057-15-9 Cannot Be Simply Replaced by In-Class Indole-Sulfonamide Analogs


Indole-sulfonamide acetamides sharing the conserved 1-(N,N-diethylacetamide)-1H-indole-3-sulfonyl core exhibit substantial variation in the substituent attached to the sulfonyl α-carbon amide nitrogen. This single structural modification alters key physicochemical properties—including lipophilicity (XLogP3 spanning 2.4 to 3.3), molecular weight (384.5 to 471.5 Da), and hydrogen-bonding capacity—that directly influence membrane permeability, solubility, and target binding [1]. Consequently, even closely related analogs (e.g., cyclopentylamino vs. benzylamino derivatives) cannot be assumed interchangeable in biological assays or synthetic schemes without explicit comparative data, as these property differences can produce divergent pharmacokinetic profiles and off-target liabilities [2].

Quantitative Differentiation of CAS 878057-15-9 Versus Four Closest Indole-Sulfonamide Analogs


Lipophilicity Modulation: XLogP3 Comparison with Cyclopentyl and Diisopropyl Analogs

The target compound (CAS 878057-15-9) displays an XLogP3-AA of 2.4, which is 0.4 log units lower than the cyclopentylamino analog (CAS 878057-03-5, XLogP3 = 2.8) and 0.9 log units lower than the diisopropyl analog (CAS 894026-33-6, XLogP3 = 3.3) [1]. This lipophilicity gradient is driven by the N-benzyl substituent versus N-cyclopentyl and N,N-diisopropyl groups, respectively.

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage: Smaller Size than Benzodioxol Analog, Larger than Benzylsulfonyl Analog

With a molecular weight of 441.5 g/mol, the target compound occupies an intermediate position: it is 30.0 Da (6.4%) lighter than the benzodioxol analog (CAS 878056-53-2, MW = 471.5) and 57.0 Da (14.8%) heavier than the benzylsulfonyl analog lacking the amide linker (CAS 878057-47-7, MW = 384.5) [1]. This positions CAS 878057-15-9 within the favorable sub-500 Da range for oral bioavailability while retaining the full sulfonamide-acetamide pharmacophore.

Molecular weight Lead-likeness Fragment-based screening

Hydrogen-Bond Donor Presence: Enables Key Interaction vs. Simple Sulfone Analog

CAS 878057-15-9 possesses one hydrogen-bond donor (HBD, the amide NH) and four hydrogen-bond acceptors (HBA), whereas the benzylsulfonyl analog (CAS 878057-47-7) has zero HBD and only three HBA [1]. The additional HBD in the target compound is located on the sulfonyl α-carbon amide, a position that is critical for engaging the conserved zinc-binding motif in HDAC enzymes or forming polar contacts within PAI-1 binding pockets, as inferred from X-ray co-crystal structures of related indole-sulfonamide HDAC inhibitors [2].

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count: Differentiating Conformational Flexibility from Close Analogs

The target compound has 9 rotatable bonds, compared to 7 for the benzylsulfonyl analog (CAS 878057-47-7) and 10 for the cyclopentyl analog (CAS 878057-03-5) [1]. The intermediate rotatable bond count reflects the balance between the flexible benzylamide side chain and the rigid indole-sulfonyl core. An increase of 2 rotatable bonds over the benzylsulfonyl analog introduces greater conformational sampling capability, which may be advantageous for induced-fit binding, while remaining below the rotatable bond threshold (>10) typically associated with poor oral bioavailability [2].

Conformational entropy Binding affinity Oral bioavailability

Where CAS 878057-15-9 Provides the Strongest Scientific Return: Application Scenarios


PAI-1 Inhibitor Lead Optimization Programs

The compound's indole-3-sulfonyl scaffold with a benzylamino side chain aligns with the pharmacophore described in patents for substituted indoles as plasminogen activator inhibitor-1 (PAI-1) inhibitors [1]. Given its intermediate lipophilicity (XLogP3 = 2.4) and molecular weight (441.5 Da), CAS 878057-15-9 is positioned as an attractive starting point for structure–activity relationship (SAR) studies aimed at balancing potency with pharmacokinetic properties. Its HBD/HBA profile distinguishes it from simpler sulfone analogs and may confer selectivity advantages over related targets in the fibrinolytic pathway.

HDAC Inhibitor Fragment Libraries and Scaffold Hopping

Patent literature establishes that indole-based sulfonyl hydroxamic acids are potent HDAC inhibitors, with some analogs achieving IC₅₀ values in the sub-micromolar range [2]. CAS 878057-15-9 retains the core 1-(sulfonyl)-1H-indole architecture and thus can serve as a non-hydroxamic acid intermediate for fragment-based HDAC inhibitor discovery. Its XLogP3 of 2.4 is closer to the optimal range for CNS-penetrant HDAC inhibitors compared to the more lipophilic diisopropyl analog (XLogP3 = 3.3), making it a preferred choice for programs targeting neurological indications.

Selective Cholinesterase Inhibitor Screening Sets

Indole-sulfonamide derivatives containing an N-benzylamine moiety have demonstrated selective butyrylcholinesterase (BuChE) inhibition with IC₅₀ values ranging from 0.295 to 2.205 µM in Ellman's spectrophotometric assays [3]. The target compound's structural features—specifically the N-benzyl group on the sulfonyl α-carbon amide—are directly analogous to the pharmacophoric elements responsible for this activity. Its lower lipophilicity relative to cyclopentyl and diisopropyl analogs may reduce off-target binding and improve assay reproducibility in high-throughput screening formats.

Comparative Physicochemical Profiling for Property-Based Drug Design

For medicinal chemistry teams conducting systematic matched-pair analysis, CAS 878057-15-9 offers a well-defined structural reference point. Its computed properties (MW = 441.5, XLogP3 = 2.4, HBD = 1, HBA = 4, 9 rotatable bonds) enable direct comparison with analogs bearing cyclopentyl (MW = 419.5, XLogP3 = 2.8), diisopropyl (MW = 469.6, XLogP3 = 3.3), benzodioxol (MW = 471.5, XLogP3 = 2.9), and benzylsulfonyl (MW = 384.5, XLogP3 = 3.1) substituents [4]. This matrix of analogs supports multi-parameter optimization efforts where incremental changes in lipophilicity, size, and hydrogen-bonding capacity must be correlated with biological readouts.

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